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Compound of Interest

Compound Name: Sativex

Cat. No.: B1676899

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established protocols for conducting
long-term safety and efficacy studies of Sativex (nabiximols), an oromucosal spray containing
a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). The primary
indication explored in these protocols is the treatment of moderate to severe spasticity in
patients with multiple sclerosis (MS).

Introduction

Sativex is an endocannabinoid system modulator approved for the symptomatic relief of
spasticity in MS patients who have not responded adequately to other anti-spasticity
medications.[1][2][3][4] Long-term studies are crucial to understanding the sustained safety and
efficacy profile of Sativex in a real-world setting. These protocols are designed to guide
researchers in setting up and conducting robust long-term observational and interventional
studies.

Quantitative Data Summary

The following tables summarize key quantitative data from long-term studies of Sativex,
providing insights into its long-term safety and efficacy.

Table 1: Long-Term Safety Profile of Sativex in Multiple Sclerosis Patients

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1676899?utm_src=pdf-interest
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9539865/
https://boris-portal.unibe.ch/server/api/core/bitstreams/bab8c29d-0ed5-4954-9c1c-e5217e98b8a7/content
https://www.mssociety.org.uk/living-with-ms/treatments-and-therapies/cannabis/sativex
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Adverse Event

Incidence Rate Study Type Reference
Category
Common Treatment-
Related Adverse
Events (>10%)
Dizziness 24.7% Open-label trial [5]
Fatigue 12.3% Open-label trial [5]
Common Treatment-
Related Adverse
Events (Post-
Marketing)
. Observational
Dizziness 2.3% ) [6]
Registry
) Observational
Fatigue 1.7% ] [6]
Registry
Serious Adverse
Events
Any Serious AE 3.4% Open-label trial [5]
Psychiatric AEs of Observational
L 6% : [6]
clinical significance Registry
Falls requiring medical Observational
. 6% : [6]
attention Registry
o Observational
Suicidality 2% ) [6]
Registry

Table 2: Long-Term Efficacy and Treatment Continuation of Sativex
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Efficacy/Continuati

. Result Study Type Reference
on Metric
Patient-Reported
Spasticity
Improvement
Mean reduction in 0- ]
Real-world evidence
10 NRS score at 4 24.6% [2]
study
weeks
Mean reduction in O- )
Real-world evidence
10 NRS score at 18 33.9% [2]
) ) study
months (in continuers)
Patients achieving )
_ _ Real-world evidence
220% improvement in 76.8% [2]
study
NRS score at 4 weeks
Adjusted mean
change in NRS from _
i ) -1.30 vs. -0.97 Meta-analysis [718]
baseline (Sativex vs.
Placebo)
Treatment
Discontinuation
Withdrawal rate in the ]
i 36% Open-label trial [5]
first year
- Due to Adverse )
14% Open-label trial [5]
Events
- Due to Lack of )
) 9% Open-label trial [5]
Efficacy
Permanent Observational
_ _ _ 32% _ [6]
discontinuation rate Registry
- Due to Lack of ) ) Observational
) ~33% of discontinuers ) [6]
Effectiveness Registry
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- Due to Adverse ) ) Observational

~25% of discontinuers ) [6]
Events Registry
Treatment

Continuation

Patients continuing

treatment at 12 60.5% Observational Study
months
Patients continuing Observational
60% _ [6]

treatment (overall) Registry
Patients reporting Observational

. . 83% . [6]
worthwhile benefit Registry

Experimental Protocols
Long-Term Open-Label Efficacy and Safety Study
Protocol

This protocol outlines a prospective, open-label, multicenter study to evaluate the long-term
safety and efficacy of Sativex in patients with moderate to severe MS spasticity.

3.1.1. Patient Population:
e |nclusion Criteria:

Adults (=18 years) with a confirmed diagnosis of Multiple Sclerosis.

[e]

Moderate to severe spasticity (a score of =24 on a 0-10 Numerical Rating Scale).

o

[¢]

Inadequate response to other anti-spasticity medications.

Demonstrated a clinically significant improvement in spasticity-related symptoms during an
initial 4-week trial of Sativex (e.g., 220% improvement on the spasticity NRS).[9]

o

e Exclusion Criteria:
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o History of severe psychiatric disorders.
o Known or suspected allergy to cannabinoids or other components of Sativex.[10]
o Pregnancy or breastfeeding.[4]
3.1.2. Treatment and Dosing:
e Sativex is administered as an oromucosal spray.
» Patients self-titrate their dose to achieve optimal symptom relief with minimal side effects.[5]

e The number of sprays per day is recorded by the patient in a diary. The maximum
recommended dose is 12 sprays per day.[4]

3.1.3. Schedule of Assessments:
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. Every 12 End of

Assessmen Baseline
Week 4 Week 12 Weeks Study/
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3.1.4. Efficacy and Safety Endpoints:
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e Primary Efficacy Endpoint: Change from baseline in the patient-reported 0-10 Numerical
Rating Scale (NRS) for spasticity.

e Secondary Efficacy Endpoints:

o Responder analysis (proportion of patients achieving 230% improvement in NRS score).
[11]

o Patient and Clinician Global Impression of Change (PGIC and CGIC).

o Changes in spasticity-related symptoms (e.g., pain, sleep disturbances, bladder
dysfunction) assessed via validated scales.[12]

o Safety Endpoints:
o Incidence, severity, and causality of adverse events (AES).
o Incidence of serious adverse events (SAES).
o Withdrawal rates due to AEs.
3.1.5. Statistical Analysis Plan:
o The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

e Changes in NRS scores from baseline to each follow-up visit will be analyzed using a mixed-
model for repeated measures (MMRM).

» Responder rates will be analyzed using logistic regression.

o Safety data will be summarized descriptively.

Post-Marketing Observational Safety Registry Protocol

This protocol describes a multicenter, observational program to evaluate the long-term safety of
Sativex in a real-world clinical setting.[6][13]

3.2.1. Patient Population:
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» Patients prescribed Sativex for MS spasticity as per the approved indication.
3.2.2. Data Collection:

o Data is collected by prescribing physicians via electronic Case Report Forms (eCRFs) at
regular intervals (e.g., every 6 months).[13]

o Data to be collected includes:

[¢]

Patient demographics.

[e]

Sativex dosage (average daily sprays).

Duration of treatment.

o

[¢]

Clinically significant adverse events.

[¢]

Events of special interest (e.g., psychiatric events, falls, changes in driving ability).[6][13]

[e]

Reasons for treatment discontinuation.[6]
3.2.3. Safety Endpoints:

« Incidence rates of adverse events.
 Incidence of events of special interest.

e Analysis of risk factors for adverse events.

Mandatory Visualizations
Experimental Workflow
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Caption: Workflow for a long-term Sativex efficacy and safety study.
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Caption: Simplified signaling pathway for the mechanism of action of Sativex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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